![molecular formula C19H20FN5O3S B2364412 2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 863002-66-8](/img/structure/B2364412.png)

2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

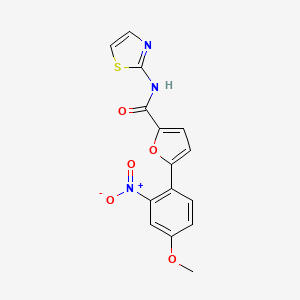

2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H20FN5O3S and its molecular weight is 417.46. The purity is usually 95%.

BenchChem offers high-quality 2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Imaging and Diagnostic Applications

The scientific research around compounds structurally related to 2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide has been focused on their potential in diagnostic imaging. A study by Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, demonstrating the utility of pyrimidine derivatives in medical imaging to detect neuroinflammation and potentially track disease progression in neurodegenerative disorders Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A. (2008). Journal of Labelled Compounds and Radiopharmaceuticals, 51(13), 435-439.

Antiviral Research

Mary et al. (2020) explored the quantum chemical insights into the molecular structure, NBO analysis of hydrogen-bonded interactions, and the antiviral potency of a novel antiviral active molecule structurally akin to the subject compound against SARS-CoV-2 protein. This study highlights the compound's promising antiviral capabilities, providing a foundation for further research into its applications in combatting viral infections Mary, S., Siddique, M. U. M., Pradhan, S., Jayaprakash, V., & James, C. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 244, 118825.

Neuroinflammatory and Neurodegenerative Disease Research

Further research into pyrazolo[1,5-a]pyrimidines, related to the compound of interest, has demonstrated their potential as ligands for the translocator protein 18 kDa (TSPO). Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines for their binding affinity to TSPO, an early biomarker of neuroinflammatory processes. This suggests potential applications in diagnosing and monitoring neuroinflammatory and neurodegenerative diseases Damont, A., Médran-Navarrete, V., Cacheux, F., Kuhnast, B., Pottier, G., Bernards, N., Marguet, F., Puech, F., Boisgard, R., & Dollé, F. (2015). Journal of Medicinal Chemistry, 58(18), 7449-64.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Transient Receptor Potential Cation Channel A1 (TRPA1) . TRPA1 is an ankyrin-like ion channel that acts as a sensor for chemical irritants, pain, and cold .

Mode of Action

This compound acts as a selective TRPA1 channel blocker . It antagonizes formalin-evoked calcium influx and formalin-induced pain . The IC50, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 5 μM .

Biochemical Pathways

The compound’s action on the TRPA1 channel affects the calcium signaling pathway . By blocking the TRPA1 channel, it prevents the influx of calcium ions, which are crucial for various cellular processes, including the transmission of pain signals .

Result of Action

By blocking the TRPA1 channel, this compound can reduce pain . This is because the TRPA1 channel is involved in the transmission of pain signals. When this channel is blocked, the transmission of these signals is inhibited .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is activated by various substances, including allyl isothiocyanate (AITC), formalin, hydrogen peroxide, and tear gas . Therefore, the presence of these substances in the environment could potentially enhance the compound’s activity.

Propiedades

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O3S/c1-10(2)15-22-16-14(18(27)25(4)19(28)24(16)3)17(23-15)29-9-13(26)21-12-7-5-6-11(20)8-12/h5-8,10H,9H2,1-4H3,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIWIKVYNLHSEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C(=N1)SCC(=O)NC3=CC(=CC=C3)F)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2364331.png)

![N-[4-(tert-butyl)phenyl]-5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2364332.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide](/img/structure/B2364333.png)

![methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2364334.png)

![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364339.png)

![N-(2-(4-methylpiperidin-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2364341.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2364342.png)

![ethyl 4-({3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2364343.png)

![7-chloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2364345.png)

![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)